N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-13-9-14(2)17(15(3)10-13)24(20,21)19-11-16-12-22-18(23-16)7-5-4-6-8-18/h9-10,16,19H,4-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERGJEVBRSIZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2COC3(O2)CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the formation of the spirocyclic core, which can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decane structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding substituted sulfonamides.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the spirocyclic structure may enhance the compound’s binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Sulfonamide vs. Sulfonohydrazide Derivatives
- N-(1,4-dioxaspiro[4.5]decan-8-ylidene)-2,4,6-trimethylbenzenesulfonohydrazide (): Differs in the sulfonohydrazide (-SO₂-NH-N=) group instead of sulfonamide (-SO₂-NH-). Higher molecular weight (MW: ~376 g/mol) due to the hydrazide moiety .
Benzenesulfonamide Derivatives with Varied Substituents
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide () :
- Features a methoxy (-OCH₃) and methyl (-CH₃) substituents on the benzene ring.
- Methoxy groups enhance solubility in polar solvents but may reduce lipophilicity compared to trimethyl substitution.
- Synthesized via coupling of 1,4-dioxaspiro[4.5]decane-2-methanamine with functionalized benzenesulfonyl chlorides .
- N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide (): Replaces the benzene ring with a thiophene heterocycle.
Benzamide vs. Sulfonamide Derivatives
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide () :
- Substitutes sulfonamide with a benzamide (-CONH₂) group.
- Fluorine atoms increase electronegativity and lipophilicity, enhancing membrane permeability.
- Demonstrated 85% RIPK1 inhibition (vs. 65% for 3-fluoro and 50% for 3-nitro analogues) with lower cytotoxicity (IC₅₀ = 12 µM) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility |
|---|---|---|---|
| Target Compound | ~325 (estimated) | 2,4,6-Trimethylbenzene | Likely soluble in DMSO, chloroform |
| N-(...)-2-methoxy-5-methylbenzenesulfonamide | 341.45 | 2-Methoxy, 5-methyl | Moderate polarity |
| N-(...)-3,4-difluorobenzamide | 311.33 | 3,4-Difluoro | High organic solvent solubility |
Enzyme Inhibition and Cytotoxicity
- Target Compound : Hypothesized to inhibit enzymes like cyclooxygenase (COX) or kinases due to sulfonamide’s role in binding catalytic sites.
- N-(...)-3,4-difluorobenzamide () :
- 85% RIPK1 inhibition vs. 65% for 3-fluoro and 50% for 3-nitro analogues.
- Lower cytotoxicity (IC₅₀ = 12 µM vs. 20–25 µM for others) suggests methyl groups may reduce off-target effects .
Antimicrobial and Anticancer Potential
- N-(...)-3-fluorobenzamide () : Shows antimicrobial activity against Gram-positive bacteria, attributed to fluorine’s electronegativity enhancing target binding .
- N-(...)-2-methoxy-5-methylbenzenesulfonamide () : Investigated for anti-inflammatory applications due to structural similarity to COX-2 inhibitors .
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.
Structural Characteristics
The compound features a spirocyclic structure , which provides rigidity and influences its biological interactions. The molecular formula is , with a molecular weight of approximately 341.43 g/mol. The presence of the sulfonamide group enhances its potential for biological activity by allowing interactions with various biological targets.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₁O₄S |
| Molecular Weight | 341.43 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Amide, Sulfonamide |
Synthesis
The synthesis of this compound typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The following parameters are crucial for achieving optimal yields:
- Solvent : Dichloromethane
- Base : Triethylamine
- Temperature : Controlled to prevent decomposition
Reaction Mechanism
The reaction mechanism involves nucleophilic attack by the amine on the sulfonyl chloride, leading to the formation of the desired sulfonamide product. This step is followed by purification through recrystallization or chromatography.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The spirocyclic structure allows for specific binding interactions that can modulate enzymatic activity or receptor function.
Potential Biological Targets:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : Interaction with neurotransmitter receptors could influence signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Studies indicate that compounds with similar structural motifs exhibit antimicrobial properties against various bacterial strains. In vitro tests showed significant inhibition zones against Gram-positive bacteria.
- Anti-inflammatory Effects : Preliminary research suggests that the compound may reduce inflammation markers in cell cultures, indicating potential use in treating inflammatory diseases.
- Cytotoxicity : Evaluations using cancer cell lines have demonstrated varying degrees of cytotoxicity, suggesting that further studies could explore its role as an anticancer agent.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | [Study 1] |
| Anti-inflammatory | Reduction in inflammation markers | [Study 2] |
| Cytotoxicity | Varying effects on cancer cells | [Study 3] |
Applications
This compound has potential applications in:
- Pharmaceutical Development : As a lead compound in drug discovery for antimicrobial and anti-inflammatory agents.
- Chemical Synthesis : Serving as a building block for more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
